molecular formula C21H24N2O3 B271179 1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer B271179
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: ZMCFIIRVXVUOAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in various studies related to its mechanism of action and physiological effects.

Wirkmechanismus

The mechanism of action of 1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the modulation of various receptors and ion channels in the central nervous system. It has been shown to interact with GABA receptors, sodium channels, and voltage-gated calcium channels, leading to the inhibition of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to produce various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, increase antioxidant activity, and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and limited availability.

Zukünftige Richtungen

Future research on 1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide could focus on its potential therapeutic applications in other diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, studies could be conducted to investigate its pharmacokinetics and pharmacodynamics in humans, as well as its long-term safety and efficacy. Furthermore, the synthesis of analogs and derivatives of this compound could be explored to improve its pharmacological properties.
In conclusion, 1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a promising chemical compound that has shown potential in various scientific research studies. Its mechanism of action, physiological effects, and potential therapeutic applications make it a valuable target for further research.

Synthesemethoden

The synthesis of 1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 2,5-dimethylphenyl isocyanate with 2-ethoxyaniline in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain, epilepsy, and other neurological disorders.

Eigenschaften

Produktname

1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

1-(2,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-4-26-19-8-6-5-7-17(19)22-21(25)16-12-20(24)23(13-16)18-11-14(2)9-10-15(18)3/h5-11,16H,4,12-13H2,1-3H3,(H,22,25)

InChI-Schlüssel

ZMCFIIRVXVUOAY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.